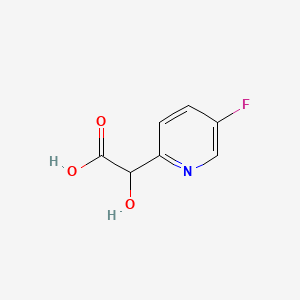
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability and bioactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity and interactions, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another approach involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques, utilizing fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or alter the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(5-fluoropyridin-2-yl)-2-oxoacetic acid, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the hydroxyacetic acid moiety, making it less versatile in certain chemical reactions.
5-Fluoropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyacetic acid group.
2-(4-Fluorophenyl)-2-hydroxyacetic acid: Contains a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is unique due to the combination of the fluorinated pyridine ring and the hydroxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
YPJBIQHRPBSWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


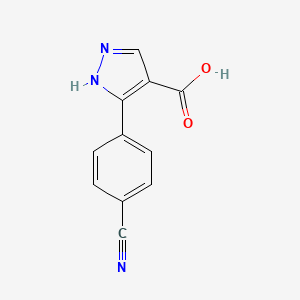

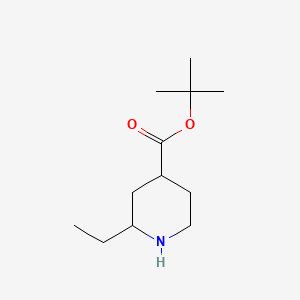



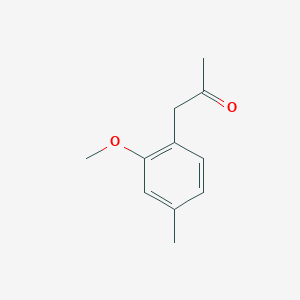

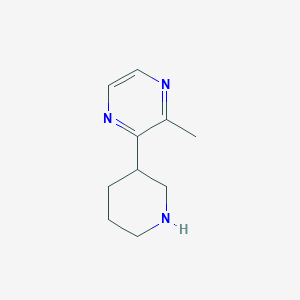
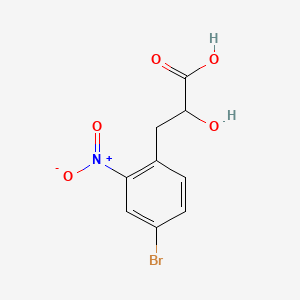
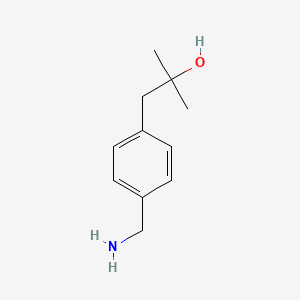
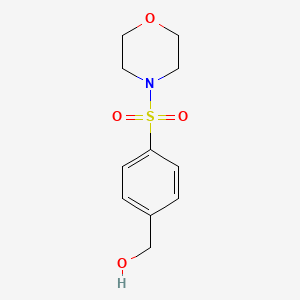

![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)
